(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone
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Overview
Description
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is a chemical compound known for its application as a herbicide. It belongs to the class of pyrazolones or benzoylpyrazoles and is commonly referred to as Topramezone . This compound is used to control broadleaf weeds and grasses in maize crop protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves multiple steps. The key intermediates include 3-(4,5-dihydro-isoxazol-3-yl)-4-methylsulfonyl-2-methylphenyl and 5-hydroxy-1-methyl-1H-pyrazol-4-yl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound is carried out by companies such as BASF Corporation and Amvac. The production process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is used as a reference compound for studying herbicidal activity and developing new herbicides .
Biology
In biological research, this compound is used to study the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for understanding its herbicidal mechanism .
Medicine
While primarily used as a herbicide, the compound’s structure and activity provide insights into designing new drugs targeting similar pathways in humans .
Industry
Industrially, the compound is used in the formulation of herbicides for agricultural applications, particularly in maize crop protection .
Mechanism of Action
The mechanism of action of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid pigment formation, membrane structure, and photosynthesis in target plants, leading to their death . The compound is rapidly absorbed and excreted via urine and feces in animals .
Comparison with Similar Compounds
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action.
Tembotrione: Also an HPPD inhibitor used in agriculture.
Uniqueness
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is unique due to its specific chemical structure, which provides high efficacy against a broad spectrum of weeds and grasses. Its rapid absorption and excretion also contribute to its safety profile .
Properties
Molecular Formula |
C16H15N3O5S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-4-[2-methyl-4-methylsulfonyl-3-(1,2-oxazol-3-yl)benzoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-8,17H,1-3H3 |
InChI Key |
WAMWCCXAVFWYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOC=C2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C |
Origin of Product |
United States |
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